molecular formula C12H11N3O2 B5942444 6'-methoxy-3,3'-bipyridine-5-carboxamide

6'-methoxy-3,3'-bipyridine-5-carboxamide

Cat. No.: B5942444
M. Wt: 229.23 g/mol
InChI Key: AVLCXDCMOURKRI-UHFFFAOYSA-N
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Description

6'-Methoxy-3,3'-bipyridine-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the pyridine carboxamide class of heterocyclic compounds, which are recognized as privileged scaffolds in the development of novel therapeutic agents . Pyridine carboxamide derivatives have been identified as a promising series of compounds with potent activity against Mycobacterium tuberculosis , demonstrating a unique dual mechanism of action. These compounds act as prodrugs that require AmiC-dependent hydrolysis for activation and have also been shown to inhibit bacterial growth within macrophages by inducing autophagy . This dual functionality makes the chemical class a valuable template for developing new anti-tubercular agents, especially against drug-resistant strains. Furthermore, structurally related bipyridine and pyridine carboxamide cores are frequently explored in neuroscience research, serving as key components in the development of potent and selective negative allosteric modulators (NAMs) for central nervous system targets . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

5-(6-methoxypyridin-3-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-17-11-3-2-8(7-15-11)9-4-10(12(13)16)6-14-5-9/h2-7H,1H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLCXDCMOURKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=CN=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bipyridine derivatives, including 6’-methoxy-3,3’-bipyridine-5-carboxamide, typically involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling . These reactions often require palladium or nickel catalysts and are conducted under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of bipyridine derivatives may involve large-scale coupling reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

6’-Methoxy-3,3’-bipyridine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of 6’-methoxy-3,3’-bipyridine-5-carboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituted 3,3'-Bipyridine Carboxamides

CHMFL-PI4K-127 (6'-chloro-N-methyl-5'-(phenylsulfonamido)-3,3'-bipyridine-5-carboxamide) shares the 3,3'-bipyridine core with the target compound but differs in substituents:

  • Chloro group at 6' position : Enhances hydrophobic interactions with target enzymes.
  • Sulfonamido group at 5' position : Contributes to improved binding affinity and selectivity for PI(4)K.
  • Antimalarial activity : CHMFL-PI4K-127 exhibits an IC₅₀ of 0.6 nM against P. falciparum PI(4)K, outperforming earlier analogs lacking these substituents .
Compound Substituents (Positions) Target Enzyme IC₅₀ (nM)
6'-Methoxy-3,3'-bipyridine-5-carboxamide Methoxy (6'), Carboxamide (5) Under investigation N/A
CHMFL-PI4K-127 Chloro (6'), Sulfonamido (5') P. falciparum PI(4)K 0.6

Positional Isomers and Bipyridine Derivatives

6'-Methoxy-2,3'-bipyridine (CAS 381725-49-1) differs in the bipyridine linkage (2,3' vs. 3,3') and lacks the carboxamide group:

  • Structural impact : The 2,3'-linkage alters electron distribution and steric hindrance, reducing affinity for enzymes like PI(4)K.
  • Applications : Primarily used as a synthetic intermediate or impurity in drugs like Perampanel (an antiepileptic) .
Property This compound 6'-Methoxy-2,3'-bipyridine
Bipyridine Linkage 3,3' 2,3'
Functional Groups Methoxy, Carboxamide Methoxy
Bioactivity Antimalarial (potential) Synthetic intermediate

Pyridinecarboxamide Derivatives

PF-01247324 (6-amino-N-methyl-5-(2,3,5-trichlorophenyl)-2-pyridinecarboxamide) shares the carboxamide group but features a trichlorophenyl substituent:

  • Pharmacological profile : Acts as a potassium channel modulator, highlighting how substituent variation redirects biological targets .
Compound Key Substituents Primary Activity
This compound Methoxy, Carboxamide Enzyme inhibition (PI(4)K)
PF-01247324 Trichlorophenyl, Carboxamide Potassium channel modulation

Physicochemical Properties

  • 5-Hydroxy-6-methylpyridine-3-carboxylic acid (): The hydroxyl group increases solubility (logP = 0.8) compared to methoxy derivatives (logP ~1.5).
  • 6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid (): Difluoromethoxy enhances metabolic stability, with a half-life >6 hours in hepatic microsomes.
Compound Solubility (logP) Metabolic Stability (t₁/₂)
This compound 1.5 (predicted) Under investigation
5-Hydroxy-6-methylpyridine-3-carboxylic acid 0.8 <2 hours
6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid 1.2 >6 hours

Q & A

Q. What are the recommended synthetic routes for 6'-methoxy-3,3'-bipyridine-5-carboxamide in laboratory settings?

Methodological Answer:

  • Key Steps :
    • Bipyridine Core Formation : Use Suzuki-Miyaura coupling to link pyridine rings, ensuring regioselectivity for the 3,3'-bipyridine scaffold .
    • Methoxy Group Introduction : Employ nucleophilic substitution or palladium-catalyzed methoxylation at the 6'-position .
    • Carboxamide Functionalization : Activate the carboxylic acid (e.g., via HATU/DCC coupling) and react with ammonia or amines .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98% ideal for biological assays) .
    • NMR : Confirm regiochemistry via [1]H-NMR (e.g., methoxy proton at δ 3.8–4.0 ppm; bipyridine aromatic protons as doublets) .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ (calculated for C₁₂H₁₂N₂O₂: 232.09 g/mol) .

Q. What are the solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility :
    • Polar solvents: Soluble in DMSO (≥50 mg/mL), sparingly soluble in water (<1 mg/mL at pH 7). Adjust pH with dilute HCl/NaOH for aqueous assays .
  • Stability :
    • Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via TLC or HPLC over 72 hours in DMSO at 4°C .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Root Causes :
    • Impurity Artifacts : Trace solvents (e.g., DMF) or unreacted intermediates may interfere with assays. Validate purity via orthogonal methods (HPLC + LC-MS) .
    • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for IC₅₀ normalization) .
  • Resolution Strategy :
    • Replicate experiments in independent labs with blinded sample coding .

Q. What strategies optimize the compound’s selectivity for target enzymes?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Modify the methoxy group (e.g., replace with ethoxy or halogen) to alter steric/electronic effects.
    • Introduce substituents at the 5-carboxamide position (e.g., methyl, aryl) to enhance binding pocket complementarity .
  • Computational Tools :
    • Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes and off-target interactions .

Q. How can researchers validate the proposed mechanism of action in cellular models?

Methodological Answer:

  • In Vitro Assays :
    • Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to the intended protein .
    • Pathway Inhibition : Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot) .
  • Negative Controls :
    • Synthesize a structurally analogous inactive compound (e.g., 6'-methoxy-3,3'-bipyridine-5-carboxylic acid) to rule out nonspecific effects .

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